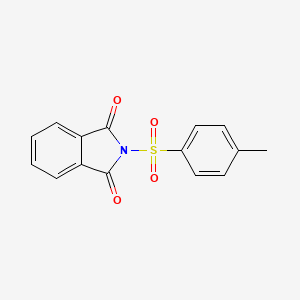
Phthalimide, N-(p-tolylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide, N-(p-tolylsulfonyl)- is a useful research compound. Its molecular formula is C15H11NO4S and its molecular weight is 301.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phthalimide, N-(p-tolylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalimide, N-(p-tolylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
1.1 Role as a Reactant and Intermediate
Phthalimide derivatives, including N-(p-tolylsulfonyl)-, are often utilized as intermediates in the synthesis of complex organic molecules. They can undergo various chemical transformations, including nucleophilic substitutions and cyclizations, which are essential in the development of pharmaceuticals and agrochemicals. For instance, the reaction of N-(p-tolylsulfonyl)-phthalimide with nucleophiles can yield valuable products for further functionalization.
1.2 Photochemical Reactions
Recent studies have highlighted the use of phthalimide compounds in photochemical reactions, which allow for the formation of new carbon-carbon bonds under mild conditions. The photodecarboxylative addition of carboxylates to phthalimides has been explored as a method to synthesize hydroxyl- and methylene-isoindolinones, demonstrating its utility in creating complex molecular architectures .
Medicinal Chemistry
2.1 Antiplasmodial Activity
Research has indicated that phthalimide derivatives exhibit promising biological activities, particularly against malaria. The optimization of synthetic routes leading to 4-aminoacridines from phthalimide derivatives has shown significant antiplasmodial properties . This highlights the potential for developing new antimalarial drugs based on phthalimide scaffolds.
2.2 Antiviral Properties
Phthalimides have also been studied for their antiviral activities. For example, modifications to the phthalimide structure have been investigated to enhance their efficacy against viruses such as HIV. The incorporation of sulfonamide groups into phthalimides has been shown to improve their binding affinity to viral targets .
Catalytic Applications
3.1 Organocatalysis
N-Hydroxyphthalimide (NHPI), a derivative of phthalimide, serves as an effective organocatalyst for free-radical processes, promoting aerobic oxidation reactions of organic substrates. This property is particularly useful in the synthesis of polyunsaturated fatty acids (PUFAs), which are important in biological systems . The ability of NHPI to catalyze these reactions under mild conditions makes it a valuable tool in organic synthesis.
Data Tables and Case Studies
Propriétés
Numéro CAS |
27722-45-8 |
|---|---|
Formule moléculaire |
C15H11NO4S |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO4S/c1-10-6-8-11(9-7-10)21(19,20)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
Clé InChI |
XUOVUJLDTKFSEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
27722-45-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















